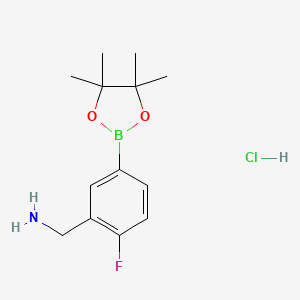

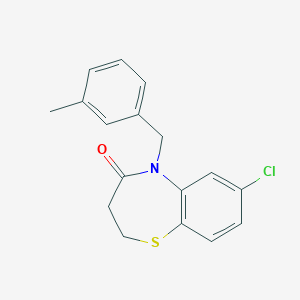

N-((5-(1-甲基-1H-吡唑-5-基)吡啶-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzamide derivatives and their complexes has been explored in several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study describes a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed significant antiavian influenza virus activity . Additionally, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones without the need for a catalyst .

Molecular Structure Analysis

X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized benzamide derivatives and complexes, revealing details such as atom positions, bond lengths, angles, and dihedral angles . The molecular structure of a novel pyrazole derivative was also characterized by various spectroscopic methods and confirmed by X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings . The crystal structure of another N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, showing different orientations of the pyridine ring with respect to the benzene ring in two independent molecules .

Chemical Reactions Analysis

The reactivity of benzamide derivatives has been investigated, with studies showing the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine . Palladium-mediated C(sp3)-H bond activation of N-methyl-N-(pyridin-2-yl)benzamide was used to produce N-(CH2-aryl/alkyl)-substituted derivatives, with a proposed mechanism based on density functional theory calculations .

Physical and Chemical Properties Analysis

The synthesized compounds were characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR . The thermal decomposition of a pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . The anti-inflammatory and anti-cancer properties of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were also synthesized and evaluated .

Case Studies

The cytotoxic activity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, with some derivatives showing significant cytotoxicity . The anti-influenza A virus activity of benzamide-based 5-aminopyrazoles and their derivatives was tested, with several compounds exhibiting significant antiviral activities . Additionally, the potential of a new PET agent for imaging B-Raf(V600E) in cancers was investigated, demonstrating the synthesis and radiolabeling of a benzamide derivative with [(11)C]CH3OTf .

科学研究应用

新型合成方法和化学表征

- Hebishy 等人 (2020) 的一项研究介绍了基于苯甲酰胺的 5-氨基吡唑的新型合成路线,展示了它们的潜在抗甲型流感病毒活性,突出了此类化合物在抗病毒研究中的相关性 (Hebishy 等人,2020).

- 另一项研究重点关注 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸与 2,3-二氨基吡啶的功能化反应,通过扩展可用于进一步研究的吡唑衍生物的种类,为有机化学领域做出了贡献 (Yıldırım 等人,2005).

生物学评估和治疗潜力

- Moustafa 等人 (2022) 的研究开发了一种吡唑并[1,5-a]嘧啶衍生物的区域选择性合成,表明它们具有重要的生物活性,并在药物化学中具有潜在应用 (Moustafa 等人,2022).

- Zhou 等人 (2008) 描述了组蛋白脱乙酰酶抑制剂的发现和生物学评估,展示了苯甲酰胺衍生物在癌症治疗中的重要性 (Zhou 等人,2008).

在糖尿病管理中的应用

- Park 等人 (2014) 发现了一种治疗 2 型糖尿病的新型葡萄糖激酶激活剂,展示了苯甲酰胺衍生物在代谢疾病中的治疗相关性 (Park 等人,2014).

抗菌和抗真菌应用

- Panda 等人 (2011) 探索了吡唑并吡啶衍生物的抗菌活性,表明它们在解决细菌感染方面具有潜力 (Panda 等人,2011).

材料科学和光物理性质

- Yamaji 等人 (2017) 研究了 N,O-苯甲酰胺配体的 BF2 络合物的蓝色荧光性质,突出了苯甲酰胺衍生物在创造新型发光材料中的材料科学应用 (Yamaji 等人,2017).

作用机制

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole-bearing compounds have been found to exhibit significant antileishmanial and antimalarial activities

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby exerting its pharmacological effects.

Result of Action

Given its reported antileishmanial and antimalarial activities , it can be inferred that the compound may induce cytotoxic effects in the Leishmania and Plasmodium parasites, leading to their death and clearance from the host organism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

安全和危害

未来方向

属性

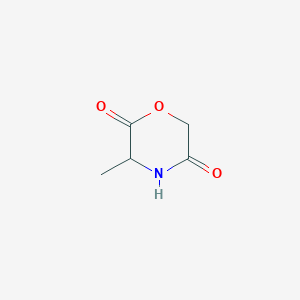

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21-16(7-8-20-21)15-9-13(10-18-12-15)11-19-17(22)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNYDWMFILFIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)